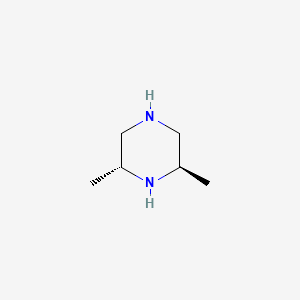

(2R,6R)-2,6-dimethylpiperazine

Description

Significance of Chiral Heterocycles in Synthetic Methodologies

Chiral heterocycles are a cornerstone of modern synthetic chemistry, valued for their presence in a vast array of pharmaceuticals, agrochemicals, and materials. numberanalytics.comcem.com These cyclic compounds, which contain at least one atom other than carbon within their ring structure, are fundamental building blocks for creating complex, three-dimensional molecules. numberanalytics.comcem.commdpi.com The chirality, or "handedness," of these molecules is critical, as different enantiomers (non-superimposable mirror images) of a compound can exhibit markedly different biological and chemical properties. numberanalytics.com

The precise spatial arrangement of atoms in chiral heterocycles is essential for their interaction with biological targets like enzymes and receptors, which are themselves chiral. researcher.life This stereospecificity has driven the development of advanced asymmetric synthesis methods aimed at producing single enantiomers of drugs, a crucial requirement for regulatory approval and for maximizing therapeutic efficacy. nih.govrsc.org Consequently, there is a continuous effort among synthetic and medicinal chemists to devise novel and efficient routes to enantiomerically pure heterocyclic compounds. researcher.lifenih.gov

Overview of Piperazine (B1678402) Chirality and Enantiomeric Forms

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a prominent scaffold in medicinal chemistry. nih.govrsc.org It is considered a "privileged structure" due to its frequent appearance in biologically active compounds. rsc.org When the piperazine ring is substituted on its carbon atoms, chiral centers can be created.

For a disubstituted piperazine like 2,6-dimethylpiperazine (B42777), three possible stereoisomers exist:

A pair of enantiomers where the methyl groups are on the same side of the ring plane (cis), designated as (2R,6S) and (2S,6R). This pair is also referred to as a meso compound.

A pair of enantiomers where the methyl groups are on opposite sides of the ring (trans), designated as (2R,6R) and (2S,6S).

The specific arrangement of these substituents in three-dimensional space defines the molecule's absolute stereochemistry, which is crucial for its function. cymitquimica.com The synthesis of specific, enantiomerically pure piperazine derivatives is a significant area of research, with methods including asymmetric hydrogenation, the use of chiral auxiliaries, and kinetic resolution being employed to achieve high levels of stereocontrol. nih.govacs.orgacs.orgdicp.ac.cn

Unique Stereochemical Attributes of (2R,6R)-2,6-Dimethylpiperazine

This compound is the trans-enantiomer of 2,6-dimethylpiperazine. Its specific stereochemistry imparts several unique and valuable attributes that make it a significant tool in advanced organic synthesis and medicinal chemistry.

One of the most important features of this compound is its C2-symmetry . A molecule with a C2 axis of symmetry can be rotated by 180 degrees around this axis to yield a molecule identical to the original. This symmetry is highly advantageous in asymmetric catalysis, as it can simplify the analysis of reaction transition states by reducing the number of possible competing pathways, often leading to higher enantioselectivity. researchgate.netacs.orgresearchgate.net This property makes the this compound scaffold a valuable component in the design of chiral ligands and auxiliaries for transition-metal catalyzed reactions. acs.org

The defined trans configuration of the two methyl groups creates a rigid and predictable three-dimensional structure. This rigidity is beneficial in drug design, as it can lead to more specific binding interactions with biological targets. Research has demonstrated the importance of this specific stereoisomer in biological contexts. For instance, in a study on allosteric inhibitors of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the (2R,6R) isomer of a dimethylpiperazine-based inhibitor exhibited an 18-fold enhancement in activity compared to other stereoisomers. nih.gov This highlights how the precise (2R,6R) configuration is critical for optimal biological function.

The synthesis of enantiopure this compound has been achieved through various sophisticated methods, including diastereoselective triflate alkylation and intramolecular Mitsunobu reactions, which allow for precise control over the stereochemistry. acs.orgresearchgate.netlookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 768335-42-8 |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| SMILES Code | C[C@@H]1CNCC@@HN1 |

| MDL Number | MFCD08686726 |

Data sourced from Ambeed. ambeed.com

Table 2: Research Findings on Substituted Chiral Piperazines

| Research Focus | Key Finding | Reference |

|---|---|---|

| Asymmetric Synthesis | Efficient synthesis of enantiopure 2,6-methylated piperazines, including the (2R,6R) isomer, was achieved using diastereoselective triflate alkylation or an intramolecular Mitsunobu reaction. | acs.orgresearchgate.net |

| Medicinal Chemistry | The (2R,6R) stereoisomer of a 2,6-dimethylpiperazine derivative showed an 18-fold increase in inhibitory activity against CPS1 compared to other isomers, demonstrating stereochemistry's critical role in biological function. | nih.gov |

| Catalysis | C2-symmetric chiral auxiliaries, a class to which this compound belongs, are highly effective in asymmetric catalysis due to the reduction of competing transition states. | acs.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(2R,6R)-2,6-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNWESYYDINUHV-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296419 | |

| Record name | rel-(2R,6R)-2,6-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21655-49-2 | |

| Record name | rel-(2R,6R)-2,6-Dimethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21655-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,6R)-2,6-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Enantiopure 2r,6r 2,6 Dimethylpiperazine

Asymmetric Synthetic Routes

Asymmetric synthesis provides a direct pathway to enantiopure compounds by creating the desired stereocenters in a controlled manner, often starting from a chiral precursor. Several effective strategies have been developed for the synthesis of (2R,6R)-2,6-dimethylpiperazine.

Diastereoselective Triflate Alkylation Strategies

One effective method for preparing this compound involves a diastereoselective intramolecular alkylation of a bis-triflate precursor derived from a chiral pool starting material. researchgate.net This strategy establishes the required stereochemistry through a cyclization reaction where the existing stereocenter directs the formation of the new one.

The synthesis commences with methyl (S)-lactate, which is converted over several steps into a key intermediate, (2S,5S)-N,N'-dibenzyl-2,5-diamino-3,4-hexanediol. The hydroxyl groups of this diol are then transformed into triflate leaving groups. Treatment of the resulting bis-triflate with a base induces a double intramolecular SN2 cyclization. The stereochemistry of the starting material governs the reaction pathway, leading to the formation of the protected (2R,6R)-dimethylpiperazine ring with high diastereoselectivity. The final debenzylation step yields the target compound. researchgate.net

| Parameter | Details |

| Starting Material | Methyl (S)-lactate |

| Key Reaction | Diastereoselective intramolecular double SN2 alkylation |

| Key Intermediate | (2S,5S)-N,N'-Dibenzyl-2,5-diamino-3,4-hexanediol bis-triflate |

| Stereocontrol | Substrate-controlled diastereoselectivity |

| Final Product | This compound |

Intramolecular Mitsunobu Reaction Approaches

An alternative asymmetric route utilizes a novel intramolecular Mitsunobu reaction to construct the piperazine (B1678402) ring. researchgate.net The Mitsunobu reaction is well-known for proceeding with a clean inversion of stereochemistry at the reacting center, a feature that is exploited in this synthesis to set the correct absolute configuration. mdpi.com

This pathway also begins with a chiral precursor derived from methyl (S)-lactate, which is used to prepare an N-protected amino alcohol. This intermediate is designed to undergo an intramolecular cyclization. Under Mitsunobu conditions, employing reagents like diethylazodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3), the hydroxyl group is activated and subsequently displaced by the nitrogen nucleophile. researchgate.netunife.it This cyclization step occurs with inversion of configuration at the carbon bearing the hydroxyl group, which is crucial for establishing the desired (2R,6R) stereochemistry of the final product after deprotection. researchgate.net

| Parameter | Details |

| Starting Material | Chiral precursor from Methyl (S)-lactate |

| Key Reaction | Intramolecular Mitsunobu cyclization |

| Key Reagents | Diethylazodicarboxylate (DEAD), Triphenylphosphine (PPh3) |

| Stereochemical Feature | Inversion of configuration at the reacting stereocenter |

| Final Product | This compound |

Enantiospecific Alkylation Techniques

Enantiospecific reactions are those in which a stereocenter in the starting material is transferred to the product without alteration. While diastereoselective alkylation creates a new stereocenter under the influence of an existing one, enantiospecific alkylation in this context refers to reactions on a chiral substrate that proceed without affecting the original chiral centers. For instance, an enantiospecific triflate alkylation has been employed as a principal reaction in the synthesis of related chiral piperazines, such as (R)- and (S)-2,2,6-trimethylpiperazine. researchgate.netnih.gov In such a sequence, the stereointegrity of the chiral building block is maintained throughout the synthetic transformations leading to the final product.

Synthesis from Chiral Precursors and Building Blocks

The foundation of the aforementioned asymmetric syntheses is the use of readily available, enantiopure starting materials, often referred to as the "chiral pool." For the synthesis of this compound, (S)-alanine and its derivatives serve as excellent chiral precursors. researchgate.net For example, methyl (S)-lactate, which possesses the required (S)-stereochemistry, is a key starting material for both the diastereoselective alkylation and intramolecular Mitsunobu routes. researchgate.net By starting with a molecule where one of the required stereocenters is already correctly configured, the synthetic challenge is reduced to establishing the second stereocenter relative to the first. This approach is a powerful and efficient strategy for the construction of complex chiral molecules. researchgate.net

Optical Resolution Techniques

Optical resolution is a traditional yet powerful method for separating a racemic mixture into its constituent enantiomers. This approach involves the synthesis of the racemate (a mixture of (2R,6R) and (2S,6S) isomers, along with the meso form), followed by a separation step.

Complex Formation for Enantiomer Separation

A widely used method for resolving racemic amines like 2,6-dimethylpiperazine (B42777) is through the formation of diastereomeric salts with a chiral resolving agent. researchgate.netresearchgate.net This technique leverages the principle that diastereomers have different physical properties, such as solubility. rsc.org

The process involves reacting the racemic 2,6-dimethylpiperazine with an enantiopure chiral acid, such as a derivative of tartaric acid. This reaction forms a pair of diastereomeric salts: [(2R,6R)-piperazine • (R,R)-acid] and [(2S,6S)-piperazine • (R,R)-acid]. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. Through a process of fractional crystallization, the less soluble salt can be selectively precipitated from the solution. The solid salt is then collected, and the chiral acid is removed by treatment with a base, liberating the enantiomerically enriched this compound. rsc.org

| Technique | Diastereomeric Salt Crystallization |

| Principle | Separation of diastereomers based on differential solubility. |

| Steps | 1. Reaction of racemic amine with a single enantiomer of a chiral acid. 2. Formation of two diastereomeric salts. 3. Fractional crystallization to isolate one diastereomer. 4. Liberation of the desired enantiopure amine. |

| Common Resolving Agents | Chiral carboxylic acids (e.g., Tartaric acid derivatives). |

Diastereoisomer Separation Methodologies

The synthesis of 2,6-dimethylpiperazine often results in a mixture of stereoisomers: the chiral trans enantiomers, (2R,6R) and (2S,6S), and the achiral cis (or meso) isomer, (2R,6S). stackexchange.com The separation of these diastereomers is a critical step in obtaining the desired enantiopure trans-isomer. Methodologies for this separation primarily exploit the different physical properties of the cis and trans isomers.

One effective method for separating the cis and trans diastereomers is crystallization . A patented process demonstrates that when producing 2,6-dimethylpiperazine from the reaction of diisopropanolamine (B56660) with ammonia, the resulting mixture of cis and trans isomers can be separated by crystallization from an organic solvent. google.com This technique allows for the isolation of the cis-2,6-dimethylpiperazine (B139716) with high purity, effectively separating it from the trans-isomer. google.com

Another common strategy involves chromatographic separation . While not detailed specifically for the parent 2,6-dimethylpiperazine in the provided research, the principle is well-established for related substituted piperazines. For instance, in the synthesis of 6-substituted piperazine-2-acetic acid esters, the resulting diastereomeric cis and trans products were successfully separated by chromatography. researchgate.net This approach leverages the differential interaction of the diastereomers with the stationary phase of the chromatography column, allowing for their distinct elution and isolation.

The choice of separation method depends on the scale of the synthesis, the specific isomeric ratio produced, and the desired purity of the final product.

| Separation Method | Principle | Application Example | Source(s) |

| Crystallization | Difference in solubility and crystal lattice energy between cis and trans isomers. | Isolation of high-purity cis-2,6-dimethylpiperazine from a cis/trans mixture in an organic solvent. | google.com |

| Chromatography | Differential partitioning of diastereomers between a stationary and a mobile phase. | Separation of cis and trans diastereomers of 6-substituted piperazine-2-acetic acid esters. | researchgate.net |

Control of Absolute Stereochemistry in Synthesis

To circumvent the need for diastereomer separation and to directly obtain the enantiopure (2R,6R) isomer, chemists have developed asymmetric synthetic routes that control the absolute stereochemistry at the two chiral centers. These methods typically start from readily available chiral precursors.

A notable strategy employs a diastereoselective triflate alkylation . In this approach, a chiral diamine precursor is used to construct the piperazine ring. The stereochemistry of the final product is dictated by the stereocenters present in the starting material. This method was successfully used to prepare this compound. acs.org

An alternative and novel method involves an intramolecular Mitsunobu reaction . This reaction is also used as the key bond-forming step to create the piperazine ring. The absolute stereochemistry of the 2,6-methylated piperazines, including the (2R,6R) isomer, can be readily controlled using this efficient cyclization strategy. acs.org

A more recent development for the synthesis of enantiopure piperazines is asymmetric lithiation-trapping . This method involves the direct functionalization of the piperazine ring. The use of a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, directs the lithiation to a specific position and face of the molecule. Subsequent reaction with an electrophile allows for the stereoselective synthesis of trans-disubstituted piperazines, providing access to single stereoisomers. researchgate.net

These methods represent efficient and general strategies for preparing a variety of 2,6-methylated piperazines where the absolute stereochemistry is established during the synthesis, thereby avoiding resolution steps. acs.org

Comparative Analysis of Synthetic Efficiencies and Stereocontrol

The efficiency and degree of stereocontrol are paramount in selecting a synthetic route for this compound. Each of the aforementioned methods offers distinct advantages and disadvantages regarding yield, stereoselectivity, and substrate scope.

The diastereoselective triflate alkylation and the intramolecular Mitsunobu reaction are both highly effective strategies. acs.org For the synthesis of the (2R,6R) isomer, the triflate alkylation proceeded with high diastereoselectivity, where only a single diastereomer was observed by NMR. acs.org The Mitsunobu approach also provides an efficient route for cyclization to form the chiral piperazine core. acs.org

The asymmetric lithiation-trapping methodology offers a modern approach to direct C-H functionalization. researchgate.net A key finding in the optimization of this method was that the choice of the electrophile and the substituent on the distal nitrogen atom significantly impacts the yield and enantioselectivity. researchgate.net This method has been successfully applied to the stereoselective synthesis of 2,6-trans-piperazines. researchgate.net

A comparative analysis highlights the trade-offs between these approaches. The methods starting from chiral amino acids, such as those employing triflate alkylation or Mitsunobu reactions, build the stereochemistry into the molecule from the beginning. In contrast, the asymmetric lithiation method creates the stereocenter on a pre-formed piperazine ring. The choice of method may depend on the availability of starting materials, the desired scale of the reaction, and tolerance for optimization of reaction conditions.

| Synthetic Method | Key Features | Stereocontrol | Source(s) |

| Diastereoselective Triflate Alkylation | Utilizes a chiral diamine precursor; key step is alkylation. | High diastereoselectivity; a single diastereomer was observed. | acs.org |

| Intramolecular Mitsunobu Reaction | Employs a cyclization strategy to form the piperazine ring. | Readily controls absolute stereochemistry. | acs.org |

| Asymmetric Lithiation-Trapping | Direct C-H functionalization of the piperazine ring using a chiral ligand. | Enantioselectivity is highly dependent on the electrophile and N-substituent. | researchgate.net |

Applications of 2r,6r 2,6 Dimethylpiperazine in Asymmetric Catalysis

Role as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed, having served its purpose of inducing chirality. While a vast array of chiral auxiliaries have been developed and successfully applied in stereoselective transformations such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions, specific, detailed research findings on the application of (2R,6R)-2,6-dimethylpiperazine in this capacity are not extensively documented in readily available scientific literature. The principles of chiral auxiliaries are well-established, relying on the steric and electronic properties of the auxiliary to create a diastereomeric transition state that favors the formation of one enantiomer over the other. However, without specific studies on this compound as a chiral auxiliary, a detailed analysis of its efficacy and the presentation of relevant data tables is not possible at this time.

Utilization as an Organocatalyst in Enantioselective Reactions

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Chiral organocatalysts are particularly valuable for their ability to mediate enantioselective transformations. Chiral diamines, in particular, have emerged as a prominent class of organocatalysts.

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. The development of asymmetric versions of this reaction is of significant interest. Chiral diamines can catalyze the asymmetric Michael addition of ketones and aldehydes to nitroolefins. The proposed mechanism involves the formation of a chiral enamine intermediate from the ketone and the diamine catalyst. This enamine then reacts with the nitroolefin in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the chiral product and regenerates the catalyst.

While this is a common application for chiral diamines, specific research detailing the use of this compound as the catalyst for asymmetric Michael additions, including performance data such as yields and enantiomeric excesses, is not prominently reported in the accessible literature.

Beyond Michael additions, chiral diamines are known to catalyze a variety of other enantioselective reactions, including cyclization and other addition processes. These transformations often proceed through similar enamine or iminium ion intermediates, allowing for a high degree of stereocontrol. Examples of such reactions include Mannich reactions, aldol reactions, and various cycloadditions. However, similar to the Michael addition, specific examples and detailed research findings on the application of this compound as an organocatalyst in these other processes are not sufficiently available to provide a comprehensive analysis and data-supported discussion.

Design and Development of Chiral Ligands Derived from the this compound Scaffold

The C2-symmetric backbone of this compound makes it an attractive scaffold for the design of chiral ligands for metal-catalyzed asymmetric reactions. The nitrogen atoms of the piperazine (B1678402) ring can be functionalized with various coordinating groups to create bidentate or polydentate ligands.

The synthesis of chiral ligands from this compound would typically involve the reaction of the secondary amines with appropriate electrophiles to introduce coordinating moieties such as phosphines, pyridines, or oxazolines. These ligands can then be reacted with a variety of metal precursors (e.g., salts of copper, rhodium, palladium, iridium) to form well-defined chiral metal complexes. The geometry and electronic properties of these complexes are crucial for their catalytic activity and selectivity. Characterization of these complexes would involve techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to elucidate their structure and bonding. However, specific examples of ligands derived from this compound and their detailed coordination chemistry are not widely reported.

Chiral metal complexes are paramount in asymmetric catalysis, with applications in a vast range of transformations including hydrogenation, hydrosilylation, allylic alkylation, and cyclopropanation. Ligands derived from a this compound scaffold would be expected to create a chiral environment around the metal center, enabling the stereoselective conversion of prochiral substrates. The performance of such catalysts is typically evaluated by measuring the yield and enantiomeric excess (ee) of the product.

The following table illustrates the type of data that would be expected from studies on such catalytic systems, although specific data for ligands derived from this compound is not available.

| Entry | Metal | Ligand Type | Reaction Type | Substrate | Product Yield (%) | Product ee (%) |

| 1 | Rh | Phosphine | Asymmetric Hydrogenation | Alkene | Data Not Available | Data Not Available |

| 2 | Cu | Bis(oxazoline) | Asymmetric Cyclopropanation | Styrene | Data Not Available | Data Not Available |

| 3 | Pd | Diamine | Asymmetric Allylic Alkylation | Allylic acetate | Data Not Available | Data Not Available |

Without specific research articles detailing the synthesis and application of these specific ligands, a thorough discussion of their effectiveness in metal-catalyzed asymmetric reactions remains speculative.

Derivatization and Scaffold Utilization of 2r,6r 2,6 Dimethylpiperazine in Advanced Organic Synthesis

Synthesis of Substituted Piperazine (B1678402) Derivatives with Defined Stereochemistry

The synthesis of substituted (2R,6R)-2,6-dimethylpiperazine derivatives allows for the systematic exploration of chemical space around a fixed chiral core. The two secondary amine functionalities serve as key handles for derivatization through N-alkylation and N-acylation, while C-substitution presents a more formidable synthetic challenge.

N-Alkylation and N-Acylation Reactions

The nucleophilic nature of the nitrogen atoms in the this compound ring facilitates their functionalization through alkylation and acylation reactions. These transformations are fundamental in modifying the steric and electronic properties of the resulting molecules.

N-Acylation: A common strategy for derivatizing the this compound core is through bis-acylation, where both nitrogen atoms are functionalized with acyl groups. This approach has been effectively utilized in the development of allosteric inhibitors of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1). nih.gov In a typical procedure, the piperazine is treated with an appropriate acyl chloride or carboxylic acid activated with a coupling agent to yield the corresponding N,N'-diacyl derivative. The synthesis of symmetrical analogues can be achieved in a one-pot approach. nih.gov For the rapid synthesis of unsymmetrical derivatives, a stepwise approach employing differentially protected piperazine cores can be utilized. nih.gov

N-Alkylation: The synthesis of N-alkylated derivatives of chiral 2,6-dimethylpiperazines can be achieved through various methods. One approach involves a diastereoselective triflate alkylation. acs.org While specific examples detailing the mono- or di-alkylation of this compound are not extensively documented in the reviewed literature, general methods for N-alkylation of piperazine derivatives are well-established and include reactions with alkyl halides or reductive amination with aldehydes or ketones. nih.gov The synthesis of enantiopure 2,6-methylated piperazines, including the (2R,6R) isomer, has been accomplished using methods such as a novel intramolecular Mitsunobu reaction to establish the required stereochemistry. acs.org

C-Substitution Strategies

Direct functionalization of the carbon atoms of the piperazine ring, particularly in a stereoselective manner, is a significant synthetic challenge. The majority of biologically active piperazine-containing compounds are substituted at the nitrogen atoms, leaving the carbon backbone underutilized. researchgate.net However, methods for the synthesis of C-substituted piperazines are an active area of research.

One approach involves the de novo synthesis of the piperazine ring from chiral precursors already bearing the desired carbon substituents. For example, a modular asymmetric synthesis of cis-2,6-disubstituted piperazines has been developed from amino acid precursors, with a key step being a palladium-catalyzed carboamination. nih.govorganic-chemistry.orgnih.gov This method allows for the stereoselective preparation of piperazines with different substituents at the C2 and C6 positions.

Exploration of Structure-Activity Relationships (SAR) within Chemical Systems

The this compound scaffold provides a rigid platform for the systematic investigation of structure-activity relationships (SAR). By modifying the substituents on the nitrogen atoms and observing the effects on biological activity, researchers can gain insights into the key interactions between a molecule and its biological target.

Impact of Core Modifications on Binding Interactions in Biochemical Assays

A notable example of SAR exploration utilizing the this compound core is in the discovery of allosteric inhibitors of CPS1. nih.gov Initial screening identified a symmetrical piperazine derivative with moderate activity. Subsequent SAR studies focused on modifying the piperazine core itself and the N-acyl substituents.

It was discovered that the stereochemistry of the dimethylpiperazine core was crucial for activity. The (2R,6R) isomer exhibited a significant enhancement in inhibitory activity compared to other stereoisomers. nih.gov The methyl groups at the C2 and C6 positions enforce a staggered, flat conformation of the piperazine ring, which allows the N-acyl substituents to make optimal interactions within the allosteric binding pocket of the enzyme. nih.gov Further derivatization of the N-acyl groups provided detailed insights into the steric and electronic requirements for potent inhibition, as summarized in the table below.

| Compound | R1 Substitution | R2 Substitution | IC50 (nM) nih.gov |

| 12 (H3B-374) | 2-fluoro-4-methoxyphenyl | 4-methoxyphenyl | 360 |

| 13 | 2-fluoro-4-ethoxyphenyl | 4-methoxyphenyl | 180 |

| 14 | 2-fluoro-4-methylphenyl | 4-methoxyphenyl | >10000 |

| 15 | 2,4-difluorophenyl | 4-methoxyphenyl | 1800 |

| 19 | 2-fluoro-4-methoxyphenyl | 4-ethoxyphenyl | 470 |

| 21 | 2-fluoro-4-methoxyphenyl | 4-methylphenyl | 410 |

| 22 | 2-fluoro-4-methoxyphenyl | 4-fluorophenyl | 1600 |

This interactive table summarizes the structure-activity relationship data for a selection of this compound derivatives as CPS1 inhibitors.

Utility as a Scaffold for Complex Molecule Construction

The defined stereochemistry and conformational rigidity of this compound make it an excellent scaffold for the construction of more complex molecules with specific three-dimensional arrangements of functional groups.

Its primary documented application is in the development of potent and selective small-molecule inhibitors, such as the aforementioned allosteric inhibitors of CPS1. nih.gov In this context, the piperazine core serves as a central organizing element, projecting the pharmacophoric N-acyl groups into the appropriate binding pockets of the target enzyme. The stereochemistry of the scaffold is critical for achieving high potency. nih.gov

Beyond this specific example, the general utility of chiral 2,6-disubstituted piperazines as scaffolds in medicinal chemistry is well-recognized. nih.gov They are present in a variety of biologically active compounds and are considered privileged structures in drug discovery. researchgate.net Their ability to present substituents in a well-defined spatial orientation makes them valuable building blocks for creating molecules that can interact specifically with complex biological targets, including kinase inhibitors. The modular synthesis of these scaffolds allows for the creation of diverse libraries of compounds for screening and lead optimization. nih.gov

Structural Elucidation and Computational Studies of 2r,6r 2,6 Dimethylpiperazine and Its Derivatives

Spectroscopic Characterization (Excluding Basic Identification)

While basic spectroscopic methods confirm the connectivity of a molecule, advanced techniques are required to elucidate its complex stereochemical features.

Advanced NMR Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of chiral compounds. For derivatives of (2R,6R)-2,6-dimethylpiperazine, several advanced NMR methods are employed.

One common strategy involves the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). For instance, adding a chiral agent like (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid can induce chemical shift non-equivalence for the enantiomers of a piperazine (B1678402) derivative. nih.gov The differential interaction between the chiral agent and the enantiomers leads to separate signals in the ¹H or ¹³C NMR spectrum, allowing for the determination of enantiomeric purity. nih.gov

Two-dimensional (2D) NMR techniques are indispensable for assigning the relative configuration of substituents on the piperazine ring. The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, is particularly crucial. ipb.pt An NOE is observed between protons that are close in space (typically <5 Å), regardless of their bonding connectivity. For this compound, which preferentially adopts a chair conformation with the methyl groups in equatorial positions, NOE correlations would be expected between the axial protons on the same side of the ring. The presence or absence of specific NOE cross-peaks can unambiguously establish the cis or trans relationship of the methyl groups. ipb.ptchemrxiv.org

Variable-temperature (VT) NMR studies can provide insights into the conformational dynamics of the piperazine ring, such as the energy barrier for ring inversion or rotation around N-C bonds. researchgate.net By analyzing changes in the NMR spectrum at different temperatures, kinetic parameters like the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for these processes can be determined. researchgate.net

Table 1: Illustrative ¹H NMR Data for Stereochemical Assignment of a this compound Derivative Using a Chiral Solvating Agent (CSA).

| Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) | Chemical Shift Difference (Δδ) (ppm) | Key NOESY Correlations |

| H-2 (axial) | 2.95 | 2.98 | 0.03 | H-6 (axial), H-3 (axial) |

| H-6 (axial) | 2.95 | 2.98 | 0.03 | H-2 (axial), H-5 (axial) |

| CH₃ (eq) | 1.10 | 1.12 | 0.02 | H-2 (axial) |

| H-3 (axial) | 2.60 | 2.63 | 0.03 | H-5 (axial), H-2 (axial) |

| H-3 (eq) | 3.10 | 3.12 | 0.02 | H-5 (eq) |

X-ray Crystallographic Analysis for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. thieme-connect.de This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The way X-rays scatter from the electron clouds of the atoms allows for the creation of a detailed three-dimensional map of the molecule's structure.

For a derivative of this compound, this analysis not only confirms the piperazine ring's connectivity and its preferred chair conformation but also unambiguously establishes the R configuration at both the C2 and C6 chiral centers. nih.gov The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion, an effect that becomes significant when the crystal contains an atom heavy enough to absorb the X-rays used. thieme-connect.de By comparing the intensities of Friedel pairs (reflections (h,k,l) and (-h,-k,-l)), the absolute structure can be determined, typically expressed by the Flack parameter, which should be close to zero for the correct enantiomer. nih.gov

Crystallographic studies provide precise data on bond lengths, bond angles, and torsion angles, offering an experimental benchmark for comparison with computational models. chemrxiv.orgnih.gov

Table 2: Representative Crystallographic Data for a Derivative of this compound.

| Parameter | Value |

| Chemical Formula | C₂₆H₃₀ClN₃O₉ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 15.7212(3) |

| b (Å) | 5.65480(10) |

| c (Å) | 31.4047(5) |

| β (°) | 93.1580(10) |

| Volume (ų) | 2787.65(9) |

| Z | 4 |

| Flack Parameter | 0.02(3) |

| Data adapted from a study on a related piperazine derivative. nih.gov |

Computational Chemistry and Molecular Modeling Investigations

Computational methods provide powerful insights into the structural and energetic properties of molecules, complementing experimental data and allowing for predictive analysis.

Conformational Analysis and Energy Landscapes

The piperazine ring is not static; it can exist in several conformations, primarily the chair, boat, and twist-boat forms. For this compound, the chair conformation is significantly preferred. Computational conformational analysis, often using methods like Density Functional Theory (DFT) or molecular mechanics, can quantify the energy differences between these forms.

In the most stable chair conformation of the (2R,6R) isomer, both methyl groups occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions). wikipedia.org An energy landscape can be calculated to map the potential energy of the molecule as a function of its geometry. plos.orgresearchgate.net This map reveals the stable conformers as energy minima and the transition states for conformational changes (e.g., ring flipping) as saddle points, providing the energy barriers for these processes.

Table 3: Calculated Relative Energies of this compound Conformers.

| Conformation | Methyl Group Positions | Relative Energy (kcal/mol) |

| Chair | Di-equatorial | 0.00 (most stable) |

| Chair | Di-axial | +5.4 |

| Twist-Boat | - | +6.2 |

| Boat | - | +7.1 |

| Note: These are hypothetical values for illustrative purposes based on principles of conformational analysis. |

Docking and Binding Mechanism Simulations (in a chemical interaction context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, for instance, a chiral molecule interacting with a chiral catalyst or a host-guest complex. mdpi.com For derivatives of this compound, docking simulations can elucidate the specific intermolecular interactions responsible for molecular recognition.

In a chemical context, this could involve simulating the interaction of a this compound-based chiral ligand with a metal center. The simulation would predict the binding mode and calculate a binding affinity or docking score, which represents the strength of the interaction. nih.govnih.gov The analysis of the docked pose can reveal key interactions, such as hydrogen bonds, van der Waals forces, and steric complementarity, that govern the binding event. mdpi.comnih.gov This information is crucial for understanding how the chiral piperazine scaffold imparts stereocontrol in a chemical reaction.

Table 4: Example Docking Simulation Results for a this compound Derivative with a Hypothetical Chiral Catalyst.

| Docking Pose | Binding Free Energy (kcal/mol) | Key Interacting Residues/Atoms | Type of Interaction |

| 1 | -8.5 | Tyr84, Ser122 | Hydrogen Bond, π-π Stacking |

| 2 | -7.9 | Trp279 | π-Alkyl Interaction |

| 3 | -7.5 | Val120, Leu280 | Van der Waals |

| Note: This table presents hypothetical data to illustrate the output of a typical docking study. |

Prediction of Stereoselectivity in Reactions

Computational chemistry is a valuable tool for predicting the stereochemical outcome of asymmetric reactions. dicp.ac.cn When this compound or its derivatives are used as chiral auxiliaries or ligands, their chiral environment influences the reaction pathway, favoring the formation of one stereoisomer over another.

By calculating the structures and energies of the transition states for the competing reaction pathways (leading to different stereoisomers), the stereoselectivity of the reaction can be predicted. The pathway with the lower activation energy will be kinetically favored. For example, in an asymmetric hydrogenation reaction catalyzed by a complex containing a chiral piperazine ligand, DFT calculations can be used to model the diastereomeric transition states. dicp.ac.cnrsc.org The energy difference between these transition states (ΔΔG‡) can be directly related to the predicted enantiomeric excess (ee) of the product, providing a powerful predictive tool for catalyst design and reaction optimization.

Table 5: Hypothetical Calculated Activation Energies for a Stereoselective Reaction.

| Transition State | Product Stereoisomer | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Product Ratio |

| TS-R | R | 15.2 | 95 |

| TS-S | S | 17.0 | 5 |

| Note: This table illustrates how the calculated energy difference (ΔΔG‡ = 1.8 kcal/mol) between two transition states can be used to predict the major product of a stereoselective reaction. |

Future Research Directions

Development of Novel Stereoselective Synthetic Pathways

Future research is anticipated to focus on several innovative approaches:

Asymmetric Catalysis: Developing catalytic methods that can directly construct the chiral piperazine (B1678402) core from simple, achiral precursors is highly desirable. This could involve transition-metal-catalyzed reactions, such as iridium-catalyzed [3+3]-cycloadditions of imines or palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) derivatives. dicp.ac.cnrsc.orgnih.gov A successful catalytic approach would offer a more direct and versatile route to the target molecule and its derivatives.

Chiral Pool Derivatization: Exploring novel transformations of readily available chiral starting materials continues to be a promising avenue. For instance, a reported synthesis for the (2S,6S)-enantiomer utilized N-t-Boc-L-alanine, converting it to a diamine intermediate which then undergoes cyclization. semanticscholar.org Further investigation into different chiral amino acids and cyclization strategies could optimize this approach for the (2R,6R)-isomer.

Diastereoselective Alkylation: Late-stage diastereoselective introduction of a second stereocenter offers a flexible strategy. clockss.org Research into new chiral auxiliaries and reaction conditions that can enhance the diastereoselectivity of alkylating a monosubstituted piperazine precursor would be highly valuable.

Biocatalysis: The use of enzymes for the stereoselective synthesis of chiral amines is a rapidly growing field. Exploring biocatalytic reductive aminations of diketone precursors could provide a green and highly enantioselective pathway to (2R,6R)-2,6-dimethylpiperazine. nih.gov

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | Direct formation of the chiral ring from achiral precursors using a chiral catalyst. nih.gov | High atom economy, potential for scalability, direct access to enantiopure product. | Discovery of novel iridium or palladium catalysts, optimization of reaction conditions. |

| Chiral Pool Synthesis | Utilization of enantiopure starting materials, such as amino acids, to build the piperazine core. semanticscholar.org | Guaranteed absolute stereochemistry, well-established starting materials. | Identifying efficient cyclization precursors and improving overall yields. |

| Chiral Auxiliary Control | Use of a temporary chiral group to direct the stereoselective formation of the second stereocenter. rsc.org | High diastereoselectivity, modularity. | Designing easily attachable and removable auxiliaries that provide high stereochemical control. |

| Biocatalysis | Employment of enzymes to catalyze key stereoselective steps. nih.gov | High enantioselectivity, mild reaction conditions, environmentally friendly. | Screening for suitable enzymes, enzyme engineering for substrate specificity. |

Expansion of Organocatalytic and Chiral Auxiliary Applications

The C2-symmetric diamine structure of this compound makes it an excellent candidate for applications in asymmetric organocatalysis and as a chiral auxiliary. While related chiral diamines have been used extensively, the specific potential of this piperazine derivative is an area ripe for exploration. myuchem.com

Future research directions include:

Bifunctional Catalysis: The two nitrogen atoms can be functionalized to create bifunctional catalysts that can activate both the nucleophile and the electrophile in a reaction, such as in Michael additions. clockss.org Research into synthesizing derivatives of this compound where one nitrogen acts as a Brønsted base and the other is part of a hydrogen-bonding motif could lead to novel, highly effective organocatalysts.

Chiral Auxiliary in C-C Bond Formation: Chiral diamines are effective auxiliaries in stereoselective alkylations, aldol (B89426) reactions, and conjugate additions. myuchem.comresearchgate.net Attaching the this compound moiety to a substrate could provide excellent stereochemical control during carbon-carbon bond formation, followed by straightforward removal.

Ligands for Asymmetric Metal Catalysis: The diamine can serve as a C2-symmetric chiral ligand for transition metals in a wide range of asymmetric transformations. Its specific steric and electronic properties could offer unique selectivity compared to existing ligands.

Enantiomeric Resolution: Functionalized derivatives of this compound could be used as resolving agents to separate racemic mixtures of other chiral compounds, similar to how chiral auxiliaries are used to separate triptycene (B166850) enantiomers via the formation of separable diastereomers. mdpi.com

Advanced Computational Modeling for Rational Design of this compound-based Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of chiral molecules, thereby accelerating the design of new catalysts, auxiliaries, and materials. Applying these methods to this compound can guide experimental efforts and provide deeper mechanistic insights.

Key areas for future computational research include:

Conformational Analysis: Precisely modeling the conformational preferences of the piperazine ring and its derivatives is crucial for understanding its stereodirecting ability. These calculations can help rationalize the outcomes of reactions and guide the design of more selective catalysts.

Transition State Modeling: For organocatalytic applications, density functional theory (DFT) calculations can be used to model the transition states of catalyzed reactions. This allows for the rationalization of observed enantioselectivities and the in-silico screening of new catalyst designs before committing to laboratory synthesis. Computational models have successfully predicted reaction outcomes in other piperazine systems by analyzing electron density changes in reaction intermediates. mdpi.com

Host-Guest Interactions: When used in chiral recognition or as part of a larger material framework, computational docking and molecular dynamics simulations can predict the binding interactions between the piperazine derivative and a chiral guest molecule. This is essential for designing materials for enantioselective separations. Calculations have been used to understand the preferred conformations and polarities of chiral hosts to optimize chromatographic separation of diastereomers. mdpi.com

| Computational Method | Application Area | Research Goal |

| Density Functional Theory (DFT) | Organocatalyst Design | Model transition state energies to predict enantioselectivity and reaction outcomes. mdpi.com |

| Molecular Dynamics (MD) | Materials Science | Simulate the interaction between a piperazine-based chiral material and guest molecules to predict binding affinity and selectivity. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Mechanistic Studies | Analyze electron density to understand non-covalent interactions that govern stereoselectivity. |

| Conformational Searching | Chiral Auxiliary Design | Identify low-energy conformations of substrates bound to the auxiliary to predict the stereochemical outcome of reactions. mdpi.com |

Integration of this compound into Materials Science (as a chiral component)

The incorporation of chiral building blocks into functional materials is a rapidly advancing field, leading to applications in enantioselective separations, sensing, and asymmetric catalysis. The rigidity, stereochemical purity, and synthetic versatility of this compound make it an attractive component for creating novel chiral materials.

Promising future research directions are:

Chiral Metal-Organic Frameworks (CMOFs): CMOFs are crystalline, porous materials constructed from metal ions and organic linkers. nih.gov Using a derivative of this compound as the chiral organic linker can impart chirality to the framework's pores. rsc.org These materials have significant potential for use as the stationary phase in chiral chromatography for separating enantiomers, as heterogeneous asymmetric catalysts, and as sensors for chiral molecules. frontiersin.orgmdpi.com The synthesis of CMOFs relies on strategies like using enantiopure ligands, making this piperazine derivative an ideal candidate. nih.gov

Chiral Polymers: Incorporating this compound into a polymer backbone can create chiral polymers with unique properties. These materials could be used in chiral membrane-based separations or as recyclable catalysts.

Supramolecular Assemblies: The diamine functionality allows for the formation of self-assembled structures through hydrogen bonding and other non-covalent interactions. Using the chiral piperazine as a building block can lead to the formation of chiral capsules, gels, or liquid crystals with applications in chiral recognition and sensing.

Chiral Sensors: Immobilizing this compound or its derivatives onto surfaces, such as those used in quartz crystal microbalance (QCM) devices or fluorescent sensors, could lead to new analytical tools for the real-time detection and quantification of specific enantiomers. mdpi.commdpi.com

Q & A

Q. What are the optimal synthetic routes for (2R,6R)-2,6-dimethylpiperazine, and how do reaction conditions influence yield and stereoselectivity?

The synthesis of this compound often involves chiral starting materials or resolution techniques. For example, (S)-ethyl lactate can be used as a precursor, undergoing sequential amination, cyclization, and hydrogenation steps under controlled conditions (e.g., 90°C in acetonitrile/water mixtures with K₂CO₃ as a base) to achieve high enantiomeric purity . Catalytic reductive amination of glycerol with methylamine at high hydrogen pressure (100 bar) and temperature (200°C) offers an alternative route, though yields may vary depending on catalyst selection and reaction time .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Key methods include:

- NMR spectroscopy : To verify stereochemistry and substituent positions (e.g., distinguishing cis/trans isomers via coupling constants) .

- IR spectroscopy : To monitor functional groups (e.g., NH stretching modes at ~3300 cm⁻¹) and compare with reference spectra .

- X-ray crystallography : For absolute configuration determination, particularly in pharmaceutical intermediates .

- HPLC with chiral columns : To assess enantiomeric excess and resolve racemic mixtures .

Q. What safety protocols are essential for handling this compound?

The compound is a mild irritant (Safety Code S26/S36). Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at room temperature, away from oxidizing agents. Monitor for decomposition products (e.g., amines) under prolonged heat exposure .

Advanced Research Questions

Q. How does stereochemistry impact biological activity in antituberculosis drug candidates?

In spiro-pyrimidinetrione gyrase inhibitors, the (2R,6R) configuration enhances selectivity for Mycobacterium tuberculosis (Mtb) over Gram-negative pathogens. Structure-activity relationship (SAR) studies show that axial methyl groups improve target binding and reduce off-target cytotoxicity. MIC assays against Mtb (H37Rv strain) and HepG2 cells are critical for optimizing therapeutic indices .

Q. What methodological approaches resolve contradictions in CO₂ absorption efficiency between piperazine derivatives?

ATR-FTIR studies reveal that this compound forms carbamate intermediates more readily than 2,5-dimethyl derivatives due to steric hindrance differences. Spectral deconvolution of ν(C=O) and ν(N-H) bands at 1640–1680 cm⁻¹ quantifies carbamate/bicarbonate ratios, linking structural variations to absorption kinetics .

Q. How can catalytic amination of bio-renewable feedstocks like glycerol be optimized for sustainable production?

Using Ru-based catalysts under high H₂ pressure (100–150 bar), glycerol reacts with methylamine to yield this compound. Key parameters include:

- Temperature : 180–220°C balances reaction rate and byproduct formation.

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve amine solubility.

- Reaction time : Extended durations (>48 h) favor cyclization but risk over-reduction .

Q. What strategies improve chiral resolution in large-scale synthesis?

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers in racemic mixtures.

- Diastereomeric salt formation : Use chiral acids (e.g., L-tartaric acid) to precipitate one enantiomer.

- Simulated moving bed (SMB) chromatography : For continuous separation with >99% enantiomeric excess .

Q. How do substituent effects influence physicochemical properties like logD and solubility?

Methyl groups at the 2,6-positions increase hydrophobicity (logD ~0.8) compared to unsubstituted piperazine (logD ~-1.2). Solubility can be enhanced via salt formation (e.g., hydrochloride) or co-solvents (e.g., PEG-400). Computational modeling (QSPR) predicts bioavailability and guides formulation design .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in reported melting points (106–111°C vs. 108–111°C)?

Variations arise from purity differences (e.g., residual solvents) or polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorph transitions and recrystallize samples from ethanol/water mixtures for standardization .

Q. Why do catalytic amination yields vary across studies (10–92%)?

Factors include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.